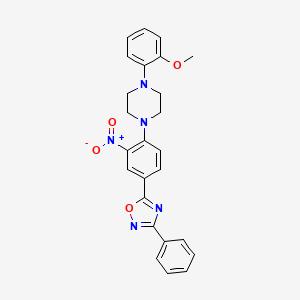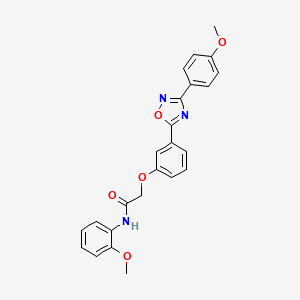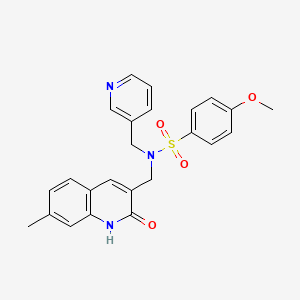
4-chloro-N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(3,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide is a chemical compound that has been extensively studied in recent years due to its potential applications in scientific research. This compound is commonly referred to as "CDMHB" and is known for its unique chemical structure and properties. In
Mecanismo De Acción
The mechanism of action of CDMHB is not fully understood, but studies have shown that it works by inhibiting the activity of certain enzymes and proteins in the body. Specifically, CDMHB has been shown to inhibit the activity of the enzyme tubulin, which is involved in cell division. This inhibition of tubulin activity leads to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
CDMHB has a number of biochemical and physiological effects. Studies have shown that CDMHB can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and inhibit the migration and invasion of cancer cells. CDMHB has also been shown to have anti-inflammatory properties and can reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CDMHB for lab experiments is its high purity. Because CDMHB is synthesized using a complex process, the resulting compound is highly pure and suitable for use in scientific research. Additionally, CDMHB has a wide range of potential applications in scientific research, making it a versatile compound for researchers to use. However, the synthesis of CDMHB is a time-consuming and expensive process, which can make it difficult for researchers to obtain large quantities of the compound.
Direcciones Futuras
There are a number of future directions for research involving CDMHB. One area of research is the development of more efficient synthesis methods for CDMHB. Another area of research is the identification of new applications for CDMHB, particularly in the treatment of bacterial infections. Additionally, researchers are interested in studying the long-term effects of CDMHB on the body, as well as its potential interactions with other drugs and chemicals. Overall, CDMHB is a promising compound with a wide range of potential applications in scientific research.
Métodos De Síntesis
The synthesis of CDMHB is a complex process that involves several steps. The first step involves the reaction of 2-hydroxy-3-quinolinecarboxaldehyde with 4-chloro-3,4-dimethylaniline to form an intermediate compound. This intermediate is then reacted with N-(3,4-dimethylphenyl)benzamide to form the final product, CDMHB. The synthesis of CDMHB is a time-consuming and expensive process, but the resulting compound is highly pure and suitable for scientific research.
Aplicaciones Científicas De Investigación
CDMHB has a wide range of potential applications in scientific research. One of the most promising applications of CDMHB is in cancer research. Studies have shown that CDMHB has anti-cancer properties and can inhibit the growth of cancer cells. CDMHB has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects. Additionally, CDMHB has been studied for its potential use in the treatment of bacterial infections, as it has been shown to have antibacterial properties.
Propiedades
IUPAC Name |
4-chloro-N-(3,4-dimethylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O2/c1-16-7-12-22(13-17(16)2)28(25(30)18-8-10-21(26)11-9-18)15-20-14-19-5-3-4-6-23(19)27-24(20)29/h3-14H,15H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIKORJAACDSGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7697186.png)










